molecular formula C16H21NO5 B1399124 (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 959575-09-8

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1399124
M. Wt: 307.34 g/mol
InChI Key: DPOXPYJPMOPXDB-OLZOCXBDSA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.34 g/mol. The specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources .

Scientific Research Applications

Structural Analysis and Conformational Properties

  • The compound exhibits distinct structural properties, with the five-membered pyrrolidine ring adopting a specific conformation. The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group in similar compounds have been precisely measured, highlighting the importance of understanding molecular geometry in research (Yuan et al., 2010). Furthermore, the compound's crystal structure showcases intermolecular hydrogen bonds, demonstrating its potential for forming stable molecular assemblies.

Role in Synthesis and Chemical Transformations

  • The compound serves as a key intermediate in the synthesis of various chemical entities, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of pyrrolidine azasugars, showcasing its utility in creating complex molecular architectures (Huang, 2011). Similarly, its derivatives have been involved in asymmetric syntheses of piperidinecarboxylic acids, highlighting its role in introducing chirality and complexity in synthetic pathways (Xue et al., 2002).

Interaction with Biological Targets

  • While avoiding specific details on drug use and side effects, it's worth noting that derivatives of the compound have shown interactions with biological targets. For example, certain derivatives have been studied for their potential inhibitory effects on influenza neuraminidase, indicating the compound's relevance in medicinal chemistry and drug design (Wang et al., 2001).

Redox Properties and Potential Applications

  • The redox properties of novel pyrrolidine derivatives containing the compound have been investigated, revealing that they undergo irreversible oxidation. This insight opens up possibilities for their application as antioxidant agents, highlighting the compound's potential in developing therapeutics or protective agents (Osipova et al., 2011).

properties

IUPAC Name

(3R,4S)-4-(3-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(21)17-8-12(13(9-17)14(19)20)10-5-4-6-11(18)7-10/h4-7,12-13,18H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOXPYJPMOPXDB-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719313
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

CAS RN

959575-09-8
Record name (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
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(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

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